3-BOC-D-2,3-diaminopropionic acid methyl ester HCl chemical properties
3-BOC-D-2,3-diaminopropionic acid methyl ester HCl chemical properties
An In-depth Technical Guide to 3-BOC-D-2,3-Diaminopropionic Acid Methyl Ester HCl: Properties, Applications, and Protocols
Abstract
This technical guide provides a comprehensive overview of 3-BOC-D-2,3-diaminopropionic acid methyl ester hydrochloride, a critical chiral building block in modern synthetic and medicinal chemistry. The document delves into its core chemical and physical properties, stability, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols for its handling, characterization, and key synthetic transformations are presented, underpinned by an emphasis on the rationale behind experimental choices. This guide serves as an authoritative resource, consolidating technical data and practical methodologies to facilitate its effective use in peptide synthesis, drug discovery, and the development of novel therapeutic agents.
Introduction: A Versatile Building Block
(R)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride, commonly referred to as 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl, is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid (D-Dap). Its structure is strategically engineered with orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group on the β-amino group (N-3) and a methyl ester on the carboxylic acid. This arrangement makes it an invaluable intermediate in multi-step organic synthesis.
The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base, which can be unstable.[1] The true value of this reagent lies in the selective protection strategy. The acid-labile Boc group and the base-labile methyl ester allow for sequential, controlled deprotection and subsequent modification at specific sites on the molecule. This feature is paramount in complex synthetic workflows, particularly in solid-phase peptide synthesis (SPPS) and the construction of peptidomimetics.[2] As a result, this compound is a key starting material for creating bioactive peptides, enzyme inhibitors, and other complex molecular architectures for therapeutic applications.[3][4]
Physicochemical and Structural Properties
A thorough understanding of the compound's properties is fundamental to its successful application. The key physicochemical data are summarized in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | (R)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride | [5] |
| Synonyms | 3-BOC-D-Dap-OMe HCl, (R)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate HCl | [5][6] |
| CAS Number | 919792-96-4 | [5][6] |
| Molecular Formula | C₉H₁₉ClN₂O₄ (or C₉H₁₈N₂O₄·HCl) | [3][5] |
| Molecular Weight | 254.71 g/mol | [5] |
| Appearance | White to off-white crystalline solid/powder | [3][6] |
| Purity | Typically ≥95% - 97% (by HPLC) | [3][6] |
| Optical Rotation | [α]D20 = +39 ± 2º (c=1 in DMF) for the L-enantiomer | [3] |
| Storage Temperature | 2-8°C, keep in a dry, cool, and well-ventilated place | [3][6][7] |
Structural Elucidation
The molecule's functionality is dictated by its structure, featuring a chiral center at the α-carbon (C-2) in the D-configuration.
-
α-Amino Group (C-2): This primary amine is protonated in the hydrochloride salt form. It serves as the primary nucleophile for peptide bond formation after neutralization.
-
β-Amino Group (C-3): This amine is protected by the bulky, acid-sensitive Boc group. This protection prevents its participation in unintended side reactions during coupling at the α-amino position.
-
Carboxyl Group (C-1): The carboxylic acid is protected as a methyl ester, which is stable to the acidic conditions used for Boc removal but can be selectively cleaved under basic conditions (saponification).
-
Stereochemistry: The "D" designation refers to the stereochemistry at the α-carbon, which is crucial for the synthesis of peptides with specific three-dimensional conformations and biological activities.
Stability and Handling
Proper storage and handling are critical to maintain the integrity of the reagent.
-
Storage: The compound should be stored at refrigerated temperatures (2-8°C) in a tightly sealed container to protect it from moisture and air.[3][7]
-
Stability: As a hydrochloride salt, the α-amino group is stabilized against oxidation and other degradation pathways. The compound is generally stable under the recommended storage conditions.[8] However, it is incompatible with strong bases, which would neutralize the salt and could lead to degradation, and strong acids, which would cleave the Boc protecting group.[8] It is also incompatible with strong oxidizing and reducing agents.[8]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] If handling the powder, use a well-ventilated area or a fume hood to avoid inhalation.[7][8]
Synthesis and Chemical Reactivity
The utility of 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl is defined by its predictable reactivity, which allows for its strategic incorporation into larger molecules.
General Synthetic Approach
The synthesis of amino acid methyl ester hydrochlorides is a well-established process in organic chemistry. A common and efficient method involves the esterification of the corresponding amino acid using methanol in the presence of an activating agent like trimethylchlorosilane (TMSCl) or thionyl chloride.[1][9] The TMSCl method is often preferred due to its mild reaction conditions at room temperature.[9]
The general workflow is visualized in the diagram below. The starting material would be N-β-Boc-D-2,3-diaminopropionic acid, which is then esterified.
Caption: General workflow for the synthesis of the target compound.
Key Chemical Transformations
The molecule's orthogonal protecting groups allow for selective reactions at three key sites, as illustrated below.
Caption: Key reactive sites and their corresponding transformations.
A. N-Boc Deprotection (Site 1) The Boc group is reliably removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This reaction proceeds via a stable tert-butyl carbocation, leaving the α-amino and methyl ester groups intact.
B. α-Amine Coupling (Site 2) The primary utility of this reagent is for peptide bond formation. The hydrochloride salt must first be neutralized in situ using a non-nucleophilic base (e.g., diisopropylethylamine, DIEA). The resulting free α-amine acts as a nucleophile, attacking an activated carboxylic acid (e.g., activated with EDC/HOBt) to form a new amide bond.[10]
C. Methyl Ester Hydrolysis (Site 3) The methyl ester can be cleaved via saponification using a base such as lithium hydroxide (LiOH) in a mixture of water and an organic solvent like THF or methanol. This reveals a free carboxylic acid, which can then be used for subsequent coupling reactions.
Experimental Protocols & Analytical Characterization
Trustworthy protocols are self-validating. The following sections provide step-by-step methodologies for key transformations and analytical verification.
Protocol: Boc Deprotection
-
Objective: To selectively remove the N-β-Boc protecting group.
-
Methodology:
-
Dissolve 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
The resulting residue, the deprotected diamine as a TFA salt, can often be used in the next step without further purification.[11]
-
Protocol: Peptide Coupling
-
Objective: To couple the free α-amino group with an N-protected amino acid.
-
Methodology:
-
In a reaction vessel, dissolve an N-protected amino acid (e.g., Fmoc-Ala-OH, 1 equivalent), HOBt (1.1 equivalents), and EDC·HCl (1.1 equivalents) in anhydrous DMF. Stir for 15 minutes at 0°C for pre-activation.
-
In a separate flask, dissolve 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl (1 equivalent) in anhydrous DMF.
-
Add DIEA (2.5 equivalents) to the second flask to neutralize the hydrochloride salt.
-
Add the neutralized amine solution to the activated acid solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the resulting dipeptide by flash chromatography or preparative HPLC.[10]
-
Analytical Characterization
Confirming the identity and purity of the compound is essential. The following methods are standard.
| Analytical Method | Expected Results & Interpretation |
| ¹H NMR | Protons of the Boc group appear as a characteristic singlet at ~1.4 ppm. The methyl ester protons show a singlet around 3.7 ppm. The α- and β-protons on the propionate backbone will appear as multiplets in the 3-4.5 ppm range. |
| ¹³C NMR | The carbonyl carbons of the Boc group and methyl ester will appear at ~155 ppm and ~170 ppm, respectively. The quaternary carbon of the Boc group is found around 80 ppm. |
| Mass Spectrometry (ESI+) | The expected [M+H]⁺ peak for the free base (C₉H₁₈N₂O₄) would be observed at m/z 219.13. |
| HPLC (RP) | Purity is assessed using a C18 column with a mobile phase gradient of water and acetonitrile, often with 0.1% TFA. The compound should appear as a single major peak. |
| FT-IR | Characteristic peaks include N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the ester and carbamate (~1740 cm⁻¹ and ~1690 cm⁻¹, respectively), and C-O stretching (~1160 cm⁻¹). |
Applications in Drug Discovery and Development
The unique structural features of 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl make it a valuable tool for medicinal chemists.
-
Peptide Synthesis: It serves as a fundamental building block for introducing D-diaminopropionic acid into peptide sequences. This non-natural amino acid can impart unique conformational constraints, improve metabolic stability, or introduce a site for further chemical modification.[3]
-
Development of Therapeutic Agents: The diaminopropionic acid scaffold is a component of numerous natural products and synthetic drugs, including antibiotics and siderophore precursors.[12] This reagent provides a convenient entry point for synthesizing analogs of these compounds.
-
Bioconjugation: The free amino group, after deprotection of the Boc group, can serve as a handle for conjugating peptides or small molecules to larger entities like proteins or polymers, which is useful in creating targeted drug delivery systems.[4]
Conclusion
3-BOC-D-2,3-diaminopropionic acid methyl ester hydrochloride is more than just a chemical reagent; it is a precisely designed tool for advanced organic synthesis. Its orthogonal protecting groups provide the chemical selectivity required to build complex molecular architectures with high fidelity. For researchers in peptide science and drug development, a deep understanding of its properties, reactivity, and handling is essential for leveraging its full potential to create next-generation therapeutics and chemical probes.
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